molecular formula C11H11NO2 B1610882 2-Phenylethyl cyanoacetate CAS No. 99842-68-9

2-Phenylethyl cyanoacetate

Cat. No. B1610882
Key on ui cas rn: 99842-68-9
M. Wt: 189.21 g/mol
InChI Key: NZMIRLKHMFERSX-UHFFFAOYSA-N
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Patent
US08674125B2

Procedure details

The general procedure (acetonitrile, 82° C., 12 hours with iodobenzene; 30 hours in the case of bromobenzene) was followed using 9.52 mg (0.05 mmol) of copper iodide CuI, 31.4 mg (0.1 mmol) of (Z)-cinnamic butadienylphosphine of example A-1-1, 80 ml (0.75 mmol) of ethyl cyanoacetate, 318 mg (1.5 mmol) of potassium phosphate (K3PO4), 56 μl (0.5 mmol) of iodobenzene (53 μl of bromobenzene) and 500 μl of acetonitrile. The residue obtained after treatment (dichloromethane/water extraction) was purified by chromatography on a silica column (gradient: hexanes/CH2Cl2 100:0 to 75:25).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
copper iodide CuI
Quantity
9.52 mg
Type
reactant
Reaction Step Three
Name
butadienylphosphine
Quantity
31.4 mg
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Name
potassium phosphate
Quantity
318 mg
Type
reactant
Reaction Step Six
Quantity
56 μL
Type
reactant
Reaction Step Seven
Quantity
500 μL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.BrC1C=CC=CC=1.C(P)=CC=C.[C:20]([CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])#[N:21].P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C(#N)C>[C:20]([CH2:22][C:23]([O:25][CH2:26][CH2:27][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:24])#[N:21] |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Three
Name
copper iodide CuI
Quantity
9.52 mg
Type
reactant
Smiles
Step Four
Name
butadienylphosphine
Quantity
31.4 mg
Type
reactant
Smiles
C(=CC=C)P
Step Five
Name
Quantity
80 mL
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Six
Name
potassium phosphate
Quantity
318 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Seven
Name
Quantity
56 μL
Type
reactant
Smiles
IC1=CC=CC=C1
Step Eight
Name
Quantity
500 μL
Type
solvent
Smiles
C(C)#N
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
30 hours
Duration
30 h
CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
after treatment (dichloromethane/water extraction)
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on a silica column (gradient: hexanes/CH2Cl2 100:0 to 75:25)

Outcomes

Product
Name
Type
Smiles
C(#N)CC(=O)OCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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